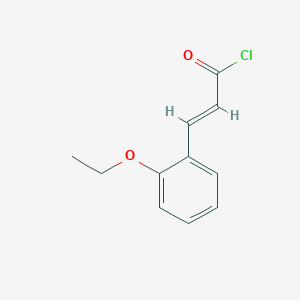

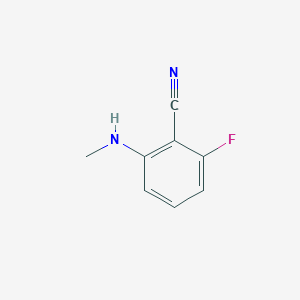

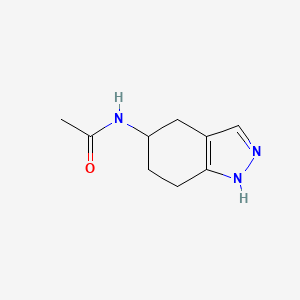

![molecular formula C5H11N3O2S B1315468 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester CAS No. 53065-50-2](/img/structure/B1315468.png)

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

Hydrazinecarboxylic acid derivatives, including ethyl esters, serve as starting materials for various synthetic routes. For instance, they are pivotal in preparing azo-esters, amides, azides, and hydrazides. These compounds are essential in studying the stability and reactivity of nitrohydrazines towards nitric acid, offering insights into their potential applications in more complex chemical syntheses (Vogelesang, 2010).

One-Pot Synthesis Applications

The reagent has been successfully applied in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from readily available primary alkyl and aryl amines. This process is noted for its mildness and efficiency, especially in forming sterically hindered triazolinones, highlighting its utility in synthesizing potentially bioactive molecules (Shao et al., 2006).

Pharmaceutical Intermediates

Ethyl esters of hydrazinecarboxylic acid are integral in synthesizing pharmaceutical intermediates, such as 5-amino derivatives of ethyl 2-methylthiothieno-[2,3-d]pyrimidine-6-carboxylate. These intermediates are further reacted with hydrazine to create novel compounds with potential therapeutic applications (Tumkyavichyus & Matulyauskene, 1987).

Analgesic Activity Research

Research into new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has shown that treatment with hydrazine hydrate produces compounds screened for analgesic activity. This application underscores the role of hydrazinecarboxylic acid derivatives in developing new pain management therapies (Saad et al., 2011).

Isoquinolinones Synthesis

The metalation of 2-(2-methylphenyl)hydrazinecarboxylic acid esters and subsequent reactions have been employed to synthesize 3-substituted-1(2H)-isoquinolinones. This process highlights the versatility of hydrazinecarboxylic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research (Koller et al., 1996).

Wirkmechanismus

Target of Action

The primary target of Ethyl N-(methylcarbamothioylamino)carbamate is Shiga-like toxin 1 subunit B . This target is a bacteriophage H30 .

Mode of Action

It is known that carbamates, a class of compounds to which this compound belongs, act byinhibition of acetylcholinesterase (AChE) .

Pharmacokinetics

They are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Carbamates have been shown to initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Eigenschaften

IUPAC Name |

ethyl N-(methylcarbamothioylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKDONBYFRNJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497479 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53065-50-2 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

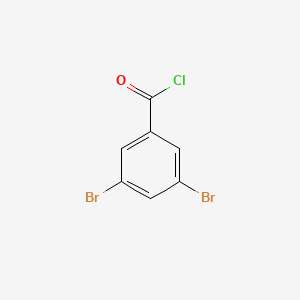

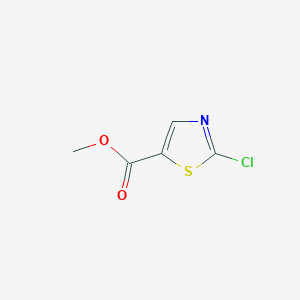

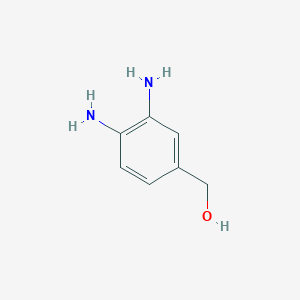

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)